tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate
Description
Structure and Key Features:
This compound is a tert-butyl carbamate derivative featuring a piperidine core. The piperidine nitrogen is substituted with a benzoyl group bearing a 5-methyltetrazole moiety at the para position. The tert-butyl carbamate group at the 4-position of the piperidine ring enhances steric protection and metabolic stability, making the compound suitable for pharmaceutical applications . The 5-methyltetrazole group is a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .
Carbamate Formation: Reaction of piperidin-4-amine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
Amide Coupling: The benzoyl group is introduced via coupling reactions (e.g., HBTU or EDC/HOBt) between the piperidine intermediate and 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid .
Properties
Molecular Formula |
C19H26N6O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-14(6-8-16)17(26)24-11-9-15(10-12-24)20-18(27)28-19(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,27) |
InChI Key |
KVBAUCHHAPDDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The overall yield of the synthesis can be around 59.5% .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s biological applications include its use as a building block for the development of pharmaceuticals and bioactive molecules. Its tetrazole moiety is particularly valuable for creating compounds with potential therapeutic effects .
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for drug discovery and development .
Industry: Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The tetrazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity: The 5-methyltetrazole group in the target compound enhances metabolic stability compared to cyanobenzoyl () or aminobenzyl () derivatives, which may undergo faster degradation . Trifluoromethylpyridine () and fluoroaryl () substituents increase lipophilicity and target-binding affinity, critical for kinase inhibition .
Synthetic Complexity: The target compound requires specialized coupling reagents (e.g., HBTU) for amide bond formation, similar to ’s trifluoromethylpyridine derivative . In contrast, simpler analogs like tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate () are synthesized in fewer steps with higher yields (60–70%) .
Thermal Stability :
- The pyrazolopyrimidine derivative () exhibits a higher melting point (163–166°C) due to aromatic stacking interactions, while tert-butyl carbamates generally have lower melting points .
Pharmaceutical Relevance :
- The target compound’s tetrazole moiety mimics carboxylic acids, reducing ionization at physiological pH and improving membrane permeability compared to carboxylic acid bioisosteres like oxadiazoles .
- Trifluoromethyl -containing analogs () show enhanced pharmacokinetic profiles due to increased resistance to oxidative metabolism .
Biological Activity
Tert-butyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring, a tetrazole moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 357.44 g/mol.
Research indicates that compounds containing piperidine and tetrazole moieties can exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The tetrazole ring is known for its ability to interact with biological targets, potentially modulating enzyme activity or receptor binding.
Pharmacological Studies
A study conducted on similar compounds demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The inhibition was assessed by measuring the release of IL-1β and lactate dehydrogenase (LDH) in THP-1 cells treated with lipopolysaccharide (LPS) and ATP. The results showed a significant reduction in pyroptosis and IL-1β release, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anti-Ebola Activity : Compounds with similar structures were tested for their efficacy against Ebola virus (EBOV). The most active derivatives showed EC50 values ranging from 0.64 µM to 0.93 µM, indicating strong antiviral activity with acceptable selectivity indices .
- Cell Viability Assays : In vitro studies assessing cell viability revealed that certain derivatives did not exhibit cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile .
Data Tables
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.64 | 13.21 | 20 |
| Compound B | 0.93 | 9.17 | 10 |
| Toremifene | 0.38 | 2.50 | 7 |
Table 1: Anti-Ebola activity of benzimidazole-piperidine analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
